2,3-Difluorotoluene

Description

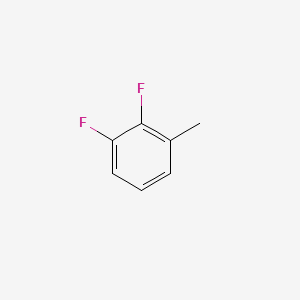

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEHIDGAPGVZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378948 | |

| Record name | 2,3-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3828-49-7 | |

| Record name | 1,2-Difluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3828-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluorotoluene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2,3-Difluorotoluene. It moves beyond basic data to provide actionable insights into its properties, synthesis, handling, and application, grounded in established scientific principles.

Core Chemical Identity and Properties

This compound, a fluorinated aromatic compound, is a valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms, make it a strategic component in the design of complex molecules, particularly in the pharmaceutical and material science sectors.[1]

Key Identifiers:

-

Systematic IUPAC Name: 1,2-Difluoro-3-methylbenzene[4]

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental setups, including reaction temperature control, solvent selection, and purification methods like distillation.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 119-121 °C | [2][5] |

| Density | 1.096 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.4530 | [2][5] |

| Flash Point | 17 °C (62.6 °F) | |

| Melting Point | -62 °C (-80 °F) | |

| Solubility | 0.24 g/L in water | [2][5] |

Synthesis and Reactivity Insights

While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common challenge in its synthesis is achieving the specific 2,3-disubstitution pattern. One patented method involves a multi-step sequence starting from 2,3,4-trifluoronitrobenzene, which undergoes nucleophilic substitution, decarboxylation, reduction, and finally a diazotization reaction to yield a bromo-derivative, highlighting the complexity of directing functional groups on a fluorinated ring.[6]

The true value of this compound lies in its utility as a synthetic intermediate.[7] The fluorine atoms activate the aromatic ring for certain reactions and can modulate the pharmacokinetic properties of a final drug molecule.[1]

A primary application is its oxidation to produce 2,3-difluorobenzaldehyde.[7] This aldehyde is a crucial intermediate for pharmaceuticals, pesticides, and liquid crystal materials.[7] The methyl group can be selectively oxidized under controlled conditions, leaving the fluorinated aromatic core intact for further elaboration.

Below is a conceptual workflow for a typical reaction involving this compound, such as its functionalization.

Caption: Essential safety controls and PPE for handling this compound.

-

First Aid:

-

Inhalation: Move the person to fresh air. [7][8] * Skin Contact: Take off contaminated clothing immediately and rinse the skin thoroughly with soap and water. [7][9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention. [7][9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. [2][10]

-

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategic tool for molecular design. Its defined physical properties, coupled with the unique reactivity conferred by its fluorine atoms, make it an indispensable building block for creating novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and stringent safety requirements is essential for leveraging its full potential in the laboratory and advancing scientific discovery.

References

-

This compound CAS NO.3828-49-7 . Shanghai Minstar Chemical Co., Ltd. [Link]

-

This compound . Zhejiang Xieshi New Materials Co., Ltd. [Link]

-

This compound - Physico-chemical Properties . ChemBK. [Link]

-

This compound | C7H6F2 | CID 2774228 . PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of 6-bromo-2, 3-difluorotoluene.

-

Contribution of Organofluorine Compounds to Pharmaceuticals . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, CasNo.3828-49-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. This compound [xieshichem.com]

- 4. This compound | C7H6F2 | CID 2774228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 2,3-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3-difluorotoluene (CAS No. 3828-49-7), a fluorinated aromatic compound with increasing importance in the synthesis of pharmaceuticals and advanced materials.[1] While a complete set of experimentally derived spectral data is not consistently available in the public domain, this document synthesizes known information with expert interpretation and predicted data to offer a robust resource for researchers. This guide covers the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. Methodologies for data acquisition and interpretation are detailed, providing a foundational framework for the characterization of this and similar fluorinated molecules.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₆F₂, is a colorless liquid at room temperature.[2] Its chemical structure consists of a toluene molecule substituted with fluorine atoms at the 2 and 3 positions of the benzene ring. The strategic placement of these fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of larger molecules into which this moiety is incorporated. Consequently, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] Accurate and thorough spectroscopic characterization is paramount for its quality control and for understanding its reactivity in synthetic applications.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3828-49-7 | |

| Molecular Formula | CH₃C₆H₃F₂ | |

| Molecular Weight | 128.12 g/mol | |

| Boiling Point | 119-121 °C | |

| Density | 1.096 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4530 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will exhibit characteristic splitting patterns due to spin-spin coupling with the fluorine atoms.

Predicted ¹H NMR Spectral Data

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-4 | ~7.0 - 7.2 | m | - |

| H-5 | ~6.9 - 7.1 | m | - |

| H-6 | ~6.8 - 7.0 | m | - |

| CH₃ | ~2.3 | t | ~2.2 (⁵JHF) |

Interpretation of the ¹H NMR Spectrum:

The three aromatic protons (H-4, H-5, and H-6) are expected to resonate in the range of δ 6.8-7.2 ppm. Due to complex coupling with each other (³JHH) and with the two fluorine atoms (³JHF, ⁴JHF), they will likely appear as a complex multiplet. The methyl protons are predicted to appear as a triplet around δ 2.3 ppm due to a five-bond coupling (⁵JHF) with the fluorine atom at position 2.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is particularly informative for fluorinated compounds due to the large coupling constants between carbon and fluorine.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| C-1 | ~125 | d | ~3-5 (³JCF) |

| C-2 | ~150 | dd | ~245 (¹JCF), ~15 (²JCF) |

| C-3 | ~150 | dd | ~245 (¹JCF), ~15 (²JCF) |

| C-4 | ~124 | d | ~4-6 (³JCF) |

| C-5 | ~120 | s | - |

| C-6 | ~115 | d | ~15-20 (²JCF) |

| CH₃ | ~14 | q | ~3-5 (⁴JCF) |

Interpretation of the ¹³C NMR Spectrum:

The carbons directly bonded to fluorine (C-2 and C-3) will exhibit the largest chemical shifts and will be split into doublets of doublets due to one-bond coupling with their attached fluorine and two-bond coupling with the adjacent fluorine. The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms. The methyl carbon will appear as a quartet due to coupling with its attached protons, and may show a small further splitting due to a four-bond coupling to the fluorine at C-2.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (δ 7.26 for CDCl₃).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Reference the chemical shifts to the solvent peak (δ 77.16 for CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. An ATR-IR spectrum of this compound has been reported by Bio-Rad Laboratories.[3]

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2900-3000 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1600-1620 | Strong | C=C Aromatic Ring Stretch |

| ~1450-1500 | Strong | C=C Aromatic Ring Stretch |

| ~1200-1300 | Strong | C-F Stretch |

| ~750-800 | Strong | C-H Out-of-plane Bending |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic C=C stretching and the C-F stretching vibrations. The presence of both aromatic and aliphatic C-H stretches will also be evident. The pattern of the C-H out-of-plane bending bands in the fingerprint region can be diagnostic of the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly on the crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be prepared between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Theoretical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 127 | [M-H]⁺ |

| 109 | [M-F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z = 128. Common fragmentation pathways for aromatic compounds include the loss of a hydrogen atom to form the [M-H]⁺ ion and rearrangement to the stable tropylium ion at m/z = 91. The loss of a fluorine atom to give a peak at m/z = 109 is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is most effective when all spectroscopic data are considered in concert. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the structural elucidation of this compound using integrated spectroscopic techniques.

Safety and Handling

This compound is a flammable liquid and an irritant. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the expected and known spectroscopic data for this compound. By combining predicted NMR data, known IR information, and theoretical mass spectrometry fragmentation patterns with established interpretation principles, a comprehensive characterization of this important synthetic building block can be achieved. The provided experimental protocols offer a starting point for researchers to obtain and analyze high-quality spectral data for this compound and related fluorinated aromatic compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.3828-49-7. LookChem. Retrieved from [Link]

Sources

Synthesis of 2,3-Difluorotoluene from 2,3-difluoroaniline

An In-depth Technical Guide to the Synthesis of 2,3-Difluorotoluene from 2,3-Difluoroaniline

Introduction

This compound is a valuable fluorinated aromatic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern imparts unique electronic and lipophilic properties to target molecules. The conversion of a readily available starting material like 2,3-difluoroaniline to this compound presents a common yet non-trivial challenge in synthetic organic chemistry, as it requires the transformation of an amino group (-NH₂) into a methyl group (-CH₃).

This technical guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for this multi-step synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles and the rationale behind procedural choices. The proposed synthetic pathway proceeds through four distinct stages:

-

Diazotization: Conversion of the primary aromatic amine (2,3-difluoroaniline) into a highly versatile aryl diazonium salt intermediate.

-

Sandmeyer Cyanation: Substitution of the diazonium group with a cyanide moiety to form 2,3-difluorobenzonitrile.

-

Partial Reduction: Selective reduction of the nitrile to 2,3-difluorobenzaldehyde.

-

Wolff-Kishner Reduction: Complete deoxygenation of the aldehyde to yield the final product, this compound.

This guide emphasizes safety, mechanistic understanding, and procedural robustness to ensure a reproducible and efficient synthesis.

Overall Synthetic Workflow

The transformation is achieved through a logical sequence of functional group interconversions, each chosen for its reliability and high yield.

Caption: Four-step synthetic pathway from 2,3-difluoroaniline to this compound.

Part 1: Diazotization of 2,3-Difluoroaniline

The initial and critical step is the conversion of the primary aromatic amine into an aryl diazonium salt.[1] This is accomplished through reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[2]

Principle of Causality: The diazotization reaction must be conducted at low temperatures (0–5 °C). Aryl diazonium salts are notoriously unstable; at higher temperatures, they readily decompose, primarily through reaction with water to form the corresponding phenol (2,3-difluorophenol), a significant side product.[3] The in situ generation of nitrous acid is necessary because it is itself unstable.[4] The strong acid serves both to generate HNO₂ and to protonate it, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), the active agent in the reaction.[1]

Experimental Protocol: Synthesis of 2,3-Difluorobenzenediazonium Chloride

Warning: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt solution without isolation.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3-difluoroaniline (1.0 eq) with 3M hydrochloric acid (3.0 eq). Stir the mixture to form a fine slurry of the amine hydrochloride salt.

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the addition.

-

Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise from the dropping funnel to the stirred amine slurry over 30–45 minutes, ensuring the temperature does not exceed 5 °C.

-

Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The reaction is complete when a drop of the solution gives a positive test on potassium iodide-starch paper (indicating a slight excess of nitrous acid).

-

Intermediate Solution: The resulting pale-yellow solution of 2,3-difluorobenzenediazonium chloride is immediately used in the subsequent Sandmeyer reaction. Do not attempt to isolate the salt.

Part 2: Sandmeyer Cyanation

The Sandmeyer reaction is a powerful method for substituting the diazonium group with various nucleophiles, catalyzed by copper(I) salts.[5] For this synthesis, we employ copper(I) cyanide to install the nitrile functional group.

Principle of Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] Copper(I) initiates the process by a single-electron transfer to the diazonium ion, which then decomposes to form an aryl radical and nitrogen gas. This aryl radical reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[6][7] This catalytic cycle provides a reliable pathway for the C-C bond formation required to produce 2,3-difluorobenzonitrile.

Caption: Simplified radical mechanism of the Sandmeyer reaction (Ar = 2,3-difluorophenyl, X = CN).

Experimental Protocol: Synthesis of 2,3-Difluorobenzonitrile

Warning: Copper cyanide and hydrogen cyanide (which can be generated) are extremely toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Catalyst Preparation: In a separate large flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (2.4 eq) and water. Cool this solution to 0 °C in an ice bath.

-

Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas.

-

Warming and Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then heat gently to 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup and Extraction: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with water, dilute sodium hydroxide solution (to remove any HCN), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-difluorobenzonitrile can be purified by vacuum distillation or column chromatography.

Part 3 & 4: Reduction to Aldehyde and Toluene

The final two stages involve the sequential reduction of the nitrile. First, a partial reduction to the aldehyde, followed by a complete deoxygenation to the target methyl group.

Principle of Causality:

-

Nitrile to Aldehyde: A precise stoichiometric amount of a mild reducing agent is required to stop the reduction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is ideal for this transformation. It forms a stable intermediate with the nitrile that, upon aqueous workup, hydrolyzes to the aldehyde. Over-reduction to the amine is thereby avoided.

-

Aldehyde to Alkane: For the complete removal of the carbonyl oxygen, a robust reduction method is needed. The Wolff-Kishner reduction is performed under basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction. It proceeds via the formation of a hydrazone, which is then deprotonated by a strong base (KOH) at high temperature, leading to the elimination of N₂ gas and formation of the alkane.

Experimental Protocols

3. Synthesis of 2,3-Difluorobenzaldehyde (via DIBAL-H Reduction)

Warning: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 2,3-difluorobenzonitrile (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aldehyde, which can be purified by distillation.

4. Synthesis of this compound (via Wolff-Kishner Reduction)

Warning: Hydrazine is toxic and corrosive. High temperatures are used.

-

In a flask equipped with a reflux condenser, combine 2,3-difluorobenzaldehyde (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol as the solvent.

-

Add potassium hydroxide pellets (3.0 eq) to the mixture.

-

Heat the mixture to reflux (around 180-200 °C) for 4-6 hours, during which water and excess hydrazine are distilled off.

-

Cool the reaction mixture, dilute with water, and extract the product with diethyl ether or hexanes.

-

Wash the combined organic extracts with dilute HCl and then water, dry over anhydrous MgSO₄, and concentrate.

-

The final product, this compound, is purified by fractional distillation.

Data Summary

| Compound | Formula | Mol. Weight ( g/mol ) | Expected Yield | Key Analytical Data (Example) |

| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 | - | Starting Material |

| 2,3-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 75-85% | IR (cm⁻¹): ~2230 (C≡N) |

| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 80-90% | ¹H NMR (δ): ~10.2 (s, 1H, CHO) |

| This compound | C₇H₆F₂ | 128.12 | 70-85% | ¹H NMR (δ): ~2.3 (s, 3H, CH₃) |

References

-

Wikipedia. Sandmeyer reaction . [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism . [Link]

-

Chemistry Notes. Sandmeyer Reaction mechanism and Applications . [Link]

-

Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes . [Link]

-

Chemistry LibreTexts. Reactions of Aryl Diazonium Salts . [Link]

-

University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . [Link]

-

Organic Chemistry Portal. Diazotisation . [Link]

-

BYJU'S. Diazotization Reaction Mechanism . [Link]

-

ResearchGate. The diazotization process . [Link]

-

Homework.Study.com. How would you convert aniline into each of the following products? (a) Benzene (b) Benzamide (c) Toluene . [Link]

-

brainly.com. [FREE] Convert aniline to toluene . [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Difluorotoluene

Executive Summary

2,3-Difluorotoluene is a crucial fluorinated aromatic compound, serving as a vital building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its specific substitution pattern imparts unique physicochemical properties to target molecules, enhancing attributes like metabolic stability and binding affinity.[2] Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance to researchers and chemical industry professionals. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the key starting materials that define each route. We will explore the mechanistic underpinnings, process considerations, and provide field-proven protocols for the two most prominent strategies: the Balz-Schiemann reaction starting from an aniline derivative and the halogen-exchange (Halex) reaction beginning with a dichlorinated toluene.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[2] The this compound scaffold (CAS No: 3828-49-7) is particularly valuable, appearing in the structure of numerous high-value compounds.[1][3] The demand for efficient production methods has driven significant process chemistry research. The choice of a synthetic route is often a complex decision, balancing factors such as the cost and availability of starting materials, reaction safety, scalability, and overall process yield. This document aims to provide the necessary technical detail to inform this decision-making process for laboratory-scale synthesis and industrial production planning.

Pathway 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[4][5] This pathway begins with a suitably substituted aniline, which is converted to a thermally labile diazonium tetrafluoroborate salt that decomposes to yield the aryl fluoride.[6]

Key Starting Material: 3-Amino-2-fluorotoluene

The most direct aniline precursor for this synthesis is 3-Amino-2-fluorotoluene (also known as 2-Fluoro-3-methylaniline, CAS No: 1978-33-2).[7] This starting material already contains one of the target fluorine atoms and the methyl group in the correct orientation, making the subsequent transformation highly regioselective.

Reaction Mechanism and Causality

The synthesis proceeds via a two-step, one-pot sequence.

-

Diazotization: The primary aromatic amine (3-amino-2-fluorotoluene) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0–5 °C) to form a diazonium salt.[5] The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

-

Fluoro-dediazoniation: Fluoroboric acid (HBF₄) is then introduced. The tetrafluoroborate anion (BF₄⁻) replaces the initial counter-ion of the diazonium salt, forming an aryl diazonium tetrafluoroborate. This salt is often insoluble and can precipitate, allowing for isolation if desired, which enhances safety.[6] Upon gentle heating, the diazonium salt decomposes, releasing nitrogen gas (a powerful thermodynamic driving force) and generating an aryl cation.[5] The BF₄⁻ ion then acts as a fluoride source, delivering a fluoride ion to the cation to form the final this compound product.[2][5]

The choice of HBF₄ is deliberate; it serves as both the acid for the diazotization step and the fluoride source. While other hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can sometimes give higher yields, tetrafluoroborates are often preferred due to their relative stability and ease of handling.[4][8]

Workflow Diagram: Balz-Schiemann Route

Caption: Balz-Schiemann reaction pathway for this compound synthesis.

Experimental Protocol: Balz-Schiemann Synthesis

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists with appropriate safety measures in place. Diazonium salts can be explosive when dry.

-

Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Amino-2-fluorotoluene (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add aqueous fluoroboric acid (HBF₄, ~48%, 2.5 eq) while maintaining the internal temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature remains between 0 and 5 °C. A precipitate of the diazonium tetrafluoroborate salt should form.

-

Decomposition: After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C. Then, warm the mixture gently to room temperature and then to 40-60 °C. The decomposition will be evident by the vigorous evolution of nitrogen gas.[5]

-

Workup: Once gas evolution ceases, cool the mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation to yield pure this compound.

| Parameter | Condition | Rationale |

| Temperature | 0–5 °C (Diazotization) | Prevents premature decomposition of the unstable diazonium salt. |

| Reagents | NaNO₂, HBF₄ | In situ generation of nitrous acid and formation of the tetrafluoroborate salt.[5] |

| Decomposition | Gentle heating (40–70 °C) | Controlled thermal decomposition to avoid runaway reactions.[5][6] |

| Safety Note | Diazonium salts | Potentially explosive when isolated and dry; handle with extreme caution.[6] |

Pathway 2: Halogen Exchange (Halex) Reaction

The Halex reaction is a powerful industrial method for synthesizing aryl fluorides, particularly when the corresponding chlorinated precursors are readily available and inexpensive. This route involves a nucleophilic aromatic substitution (SₙAr) of chlorine atoms with fluorine.[2]

Key Starting Material: 2,3-Dichlorotoluene

2,3-Dichlorotoluene serves as the ideal starting point for this pathway.[9] It is often more accessible and cost-effective than the corresponding aniline, making this route attractive for large-scale production.

Reaction Mechanism and Causality

The Halex reaction relies on the nucleophilic substitution of aromatic chlorides by a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF).

-

Activation: The reaction requires a polar aprotic solvent (e.g., sulfolane, NMP, or DMSO) to solubilize the fluoride salt and a high temperature (typically 150-250 °C). The electron-withdrawing nature of the chlorine atoms on the ring is generally insufficient to activate the substrate for SₙAr. Often, the reaction is facilitated by the presence of an activating group (like a nitro group) ortho or para to the leaving group, which is absent here.

-

Nucleophilic Attack: Spray-dried, anhydrous potassium fluoride is essential for high reactivity. A phase-transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, is almost always required. The PTC transports the fluoride anion from the solid KF surface into the organic phase, where it can act as a nucleophile, dramatically accelerating the reaction rate.

-

Substitution: The fluoride ion attacks the carbon atom bearing a chlorine, passing through a negatively charged Meisenheimer complex intermediate before expelling the chloride ion. The reaction proceeds stepwise, first yielding 2-chloro-3-fluorotoluene, which then undergoes a second substitution to give the final this compound product.

Workflow Diagram: Halex Route

Caption: Stepwise halogen exchange (Halex) pathway to this compound.

Experimental Protocol: Halex Synthesis

Disclaimer: This protocol involves high temperatures and potentially high pressures and should only be performed by trained chemists in an appropriate reaction vessel (e.g., a pressure reactor).

-

Vessel Preparation: Charge a pressure-rated reactor with anhydrous, spray-dried potassium fluoride (KF, 2.5 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), and a high-boiling polar aprotic solvent (e.g., sulfolane).

-

Reactant Addition: Add 2,3-Dichlorotoluene (1.0 eq) to the vessel.

-

Reaction: Seal the reactor and heat the mixture to 200–230 °C with vigorous stirring. The reaction progress should be monitored by gas chromatography (GC) by analyzing aliquots drawn from the reactor.

-

Workup: After the reaction is complete (typically several hours), cool the reactor to room temperature. Dilute the mixture with a hydrocarbon solvent (e.g., toluene) and filter to remove the inorganic salts (KF and KCl).

-

Purification: The filtrate contains the product, solvent, and catalyst. The product, this compound, is isolated and purified from the high-boiling solvent and catalyst by fractional distillation.

| Parameter | Condition | Rationale |

| KF Quality | Anhydrous, spray-dried | Maximizes surface area and reactivity of the fluoride source. |

| Catalyst | Phase-Transfer Catalyst | Essential to facilitate the transfer of fluoride ions into the organic phase. |

| Temperature | 200–230 °C | High thermal energy is required to overcome the activation barrier for SₙAr. |

| Solvent | Polar aprotic (e.g., Sulfolane) | Solubilizes the ionic reagents and withstands high reaction temperatures. |

Comparative Analysis

| Feature | Balz-Schiemann Route | Halex Route |

| Starting Material | 3-Amino-2-fluorotoluene | 2,3-Dichlorotoluene |

| Key Reagents | NaNO₂, HBF₄ | Anhydrous KF, Phase-Transfer Catalyst |

| Temperature | Low (0 °C) then mild heat (~60 °C) | Very High (200–230 °C) |

| Advantages | High regioselectivity, mild conditions for the final step, avoids high pressure. | Lower cost starting material, suitable for large industrial scale. |

| Disadvantages | Use of potentially explosive diazonium salts, more expensive starting material. | Harsh reaction conditions (high temp/pressure), requires specialized equipment. |

| Primary Safety Concern | Stability of diazonium intermediate.[6] | High temperature and pressure operations. |

Conclusion and Future Outlook

The synthesis of this compound is most effectively approached via two primary strategies, each defined by its key starting material. The Balz-Schiemann reaction , starting from 3-amino-2-fluorotoluene, offers a regiochemically precise and relatively mild route suitable for laboratory and small-scale production, though it requires careful handling of diazonium salt intermediates.[6] For industrial-scale manufacturing, the Halex reaction from 2,3-dichlorotoluene is often the more economically viable option, despite its demanding high-temperature and high-pressure conditions.

Future research will likely focus on developing catalytic methods that can achieve these transformations under milder conditions. For instance, advancements in transition-metal-catalyzed fluorination could provide safer and more energy-efficient alternatives to both classical methods, further streamlining the production of this vital chemical intermediate.

References

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

Scientific Update. The Balz-Schiemann Reaction. [Link]

- Google Patents. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.

-

Organic Syntheses. Toluene, α,α-difluoro. [Link]

-

PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

-

Zhejiang Yongtai Technology Co., Ltd. This compound. [Link]

-

PubChem. This compound. [Link]

-

ChemBeamer. Buying Guide: Securing this compound for Your Chemical Synthesis Needs. [Link]

- Google Patents. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.

- Google Patents. CN102079688B - Method for preparing 2,3-dichlorotoluene.

-

ChemBK. 2-Fluoro-3-Amino toluene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. scientificupdate.com [scientificupdate.com]

- 7. chembk.com [chembk.com]

- 8. byjus.com [byjus.com]

- 9. CN102079688B - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]

Introduction: Bridging the Gap Between Theory and Practice

An In-Depth Technical Guide to the Theoretical vs. Experimental Yield of 2,3-Difluorotoluene

In the precise world of chemical synthesis, particularly within drug development and materials science, the concepts of theoretical and experimental yield represent the fundamental metrics of a reaction's success. The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, calculated based on the stoichiometry of a balanced chemical equation.[1][2] It assumes a perfect reaction where every molecule of the limiting reactant is converted to the product.[2][3] The experimental yield (or actual yield) is the measured mass of the pure product physically obtained after performing the reaction and purification procedures.[2] The ratio of these two values, expressed as a percentage, gives the percent yield, a critical indicator of a reaction's efficiency.[4][5]

This guide provides a detailed examination of these principles through the lens of synthesizing this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will explore the renowned Balz-Schiemann reaction as a viable synthetic route, dissect the calculation of the theoretical yield, present a detailed experimental protocol, and analyze the multifaceted factors that inevitably create a disparity between the calculated maximum and the tangible outcome.

Synthetic Pathway: The Balz-Schiemann Reaction

The synthesis of aryl fluorides, such as this compound, presents a unique challenge because direct fluorination of aromatic compounds is often violently exothermic and difficult to control.[6][7] The Balz-Schiemann reaction offers a reliable and selective alternative.[7][8][9] This method involves the diazotization of a primary aromatic amine, in this case, 2,3-difluoroaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8][10]

The overall transformation proceeds in two main stages:

-

Diazotization: 2,3-difluoroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like fluoroboric acid (HBF₄), to form the 2,3-difluorobenzenediazonium tetrafluoroborate salt.[6][11]

-

Thermal Decomposition: The isolated diazonium salt is gently heated. It decomposes to yield the final product, this compound, along with nitrogen gas and boron trifluoride.[6][8]

The reaction is conceptually similar to the Sandmeyer reaction but does not require a copper catalyst for the final substitution step.[8][9]

Calculating the Theoretical Yield

The calculation of theoretical yield is a stoichiometric exercise based on the limiting reactant.[3] The limiting reactant is the one that is completely consumed first in a chemical reaction, thereby determining the maximum amount of product that can be formed.[12]

The balanced equation for the overall Balz-Schiemann reaction starting from 2,3-difluoroaniline is:

C₇H₇F₂N + NaNO₂ + HBF₄ → [C₇H₆F₂N₂]⁺[BF₄]⁻ + NaOH + H₂O [C₇H₆F₂N₂]⁺[BF₄]⁻ --(Δ)--> C₇H₆F₂ + N₂ + BF₃

For the purpose of yield calculation, the key stoichiometric relationship is between the starting aniline and the final toluene product, which is 1:1.

Example Calculation: Let's assume a synthesis starts with 10.0 grams of 2,3-difluoroaniline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Role |

| 2,3-Difluoroaniline | C₇H₇F₂N | 129.12 | 10.0 | 0.0775 | Limiting Reactant |

| Sodium Nitrite | NaNO₂ | 69.00 | In Excess | In Excess | Excess Reagent |

| Fluoroboric Acid | HBF₄ | 87.81 | In Excess | In Excess | Excess Reagent |

| This compound | C₇H₆F₂ | 128.12[13] | - | 0.0775 (Theoretical) | Product |

Step 1: Calculate the moles of the limiting reactant. Moles of 2,3-difluoroaniline = Mass / Molecular Weight = 10.0 g / 129.12 g/mol = 0.0775 mol .

Step 2: Determine the theoretical moles of the product. Based on the 1:1 stoichiometry, the maximum moles of this compound that can be formed is equal to the moles of the limiting reactant. Theoretical moles of this compound = 0.0775 mol .

Step 3: Calculate the theoretical yield in grams. Theoretical Yield = Theoretical Moles × Molecular Weight of Product = 0.0775 mol × 128.12 g/mol = 9.93 grams .

Therefore, the theoretical yield for this reaction is 9.93 grams.

Experimental Protocol: A Practical Approach

The following protocol outlines a representative procedure for the synthesis of this compound.

Safety Precautions: Diazonium salts can be explosive when dry and should be handled with extreme care.[6][14] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. This compound is a flammable liquid.

Materials:

-

2,3-Difluoroaniline (10.0 g, 0.0775 mol)

-

Fluoroboric acid (HBF₄, 48% in H₂O, ~34 mL)

-

Sodium nitrite (NaNO₂, 5.6 g, 0.081 mol)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: a. In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 2,3-difluoroaniline in 34 mL of 48% fluoroboric acid. b. Cool the mixture to 0 °C in an ice-salt bath. c. Separately, dissolve 5.6 g of sodium nitrite in 15 mL of deionized water and cool the solution to 0 °C. d. Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. e. After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

Isolation of the Diazonium Salt: a. Filter the precipitated 2,3-difluorobenzenediazonium tetrafluoroborate salt using a Büchner funnel. b. Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether to aid in drying. c. Dry the salt under vacuum for a short period. CAUTION: Do not over-dry or heat the diazonium salt as it is potentially explosive.

-

Thermal Decomposition: a. Place the dried diazonium salt in a flask equipped for distillation. b. Gently heat the solid salt using an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. c. The crude this compound will distill over. Collect the distillate.

-

Work-up and Purification: a. Transfer the crude distillate to a separatory funnel. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter to remove the drying agent. e. Purify the liquid by fractional distillation. Collect the fraction boiling at approximately 119-121 °C.[15]

-

Analysis and Yield Determination: a. Weigh the pure, collected fraction to determine the experimental yield. b. Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS.

Discrepancies Between Theoretical and Experimental Yield

It is exceedingly rare for the experimental yield to equal the theoretical yield. Several factors contribute to this discrepancy, which can be broadly categorized as systemic losses and chemical inefficiencies.

| Factor | Description | Impact on Yield |

| Incomplete Reactions | The reaction may not proceed to 100% completion. Some starting material may remain unreacted even after the allotted reaction time. | Reduces the amount of product formed. |

| Side Reactions | Competing reactions can consume the starting materials or intermediates, leading to the formation of undesired byproducts. In the Balz-Schiemann reaction, side reactions can lead to phenols or other substitution products. | Lowers the yield of the desired product. |

| Mechanical Losses | Product is inevitably lost during transfers between glassware, during filtration, and in the work-up process (e.g., a small amount remains dissolved in the aqueous layer during extraction). | Decreases the isolated mass of the final product. |

| Purification Losses | During purification steps like distillation, some product is always lost in the distillation residue (the "pot residue") and in the initial and final fractions that are often discarded to ensure high purity.[16] | Reduces the final experimental yield. |

| Product Impurity | If the final product is not completely pure (e.g., contains residual solvent), the measured experimental yield may be artificially inflated. This underscores the importance of proper drying and characterization. | Can lead to a percent yield greater than 100%, indicating an impure sample. |

| Substrate & Reagent Stability | The diazonium salt intermediate can be unstable, and premature decomposition can occur, especially if the temperature is not carefully controlled.[14] | Leads to loss of the key intermediate before it can be converted to the final product. |

Calculating Percent Yield: If the experimental protocol described above yielded 6.75 grams of pure this compound, the percent yield would be:

Percent Yield = (Experimental Yield / Theoretical Yield) × 100 Percent Yield = (6.75 g / 9.93 g) × 100 = 68.0%

Yields for the Balz-Schiemann reaction can be highly variable depending on the substrate and reaction conditions, but a yield in this range is considered fair to good for this type of transformation.[17][18]

Conclusion

The synthesis of this compound via the Balz-Schiemann reaction provides a classic and instructive example of the relationship between theoretical and experimental yield. While the theoretical yield offers an indispensable benchmark based on stoichiometric perfection, the experimental yield reflects the realities of practical chemistry, including side reactions, mechanical losses, and purification inefficiencies. For researchers and drug development professionals, understanding the sources of this discrepancy is paramount. It allows for the optimization of reaction conditions, the refinement of purification techniques, and the realistic assessment of a synthetic route's viability, ultimately ensuring the efficient and reproducible production of vital chemical compounds.

References

Sources

- 1. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 2. Yield (chemistry) - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Calculating Percent Yield | ChemTalk [chemistrytalk.org]

- 6. byjus.com [byjus.com]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Schiemann reaction - Wikiwand [wikiwand.com]

- 10. Balz-Schiemann Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. This compound | C7H6F2 | CID 2774228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scientificupdate.com [scientificupdate.com]

- 15. This compound, CasNo.3828-49-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Electron-donating/withdrawing effects in 2,3-Difluorotoluene

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2,3-Difluorotoluene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the intricate electronic effects within the this compound molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental principles of inductive and resonance effects, dissects the individual and collective influence of the methyl and fluorine substituents, and outlines experimental and computational methodologies for their validation. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for understanding and predicting the reactivity and properties of this important chemical intermediate.

Introduction: The Dichotomy of Substituent Effects

This compound is a substituted aromatic compound where the benzene ring is functionalized with a methyl group and two adjacent fluorine atoms. The electronic character of the aromatic ring is profoundly influenced by these substituents, which exhibit a classic push-pull dynamic. The methyl group is a weak electron-donating group, while the highly electronegative fluorine atoms are potent electron-withdrawers. This juxtaposition of opposing electronic influences creates a nuanced distribution of electron density across the aromatic system, which in turn governs the molecule's reactivity, spectroscopic properties, and potential applications as a synthetic building block.

Understanding this electronic interplay is not merely an academic exercise. In pharmaceutical and materials science, the strategic placement of fluorine atoms is a widely used tactic to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides the core scientific principles needed to harness these effects in rational molecular design.

Foundational Principles: Inductive vs. Resonance Effects

The net electronic effect of any substituent on an aromatic ring is a vector sum of two primary forces: the inductive effect and the resonance effect.

The Inductive Effect (I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[2][3] It arises from differences in the electronegativity of adjacent atoms.

-

Fluorine (-I Effect): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It pulls electron density away from the benzene ring through the sigma (σ) bond, decreasing the overall electron density of the ring.[3][4][5]

-

Methyl Group (+I Effect): Alkyl groups, like methyl, are less electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, they act as weak electron-donating groups through induction (+I), pushing electron density towards the ring.[5][6][7]

The Resonance Effect (R/M)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between a substituent and the aromatic ring. This requires the substituent to have a p-orbital that can overlap with the π-system of the ring.[2][7]

-

Fluorine (+R Effect): Despite its strong -I effect, fluorine possesses lone pairs of electrons in its valence p-orbitals. These lone pairs can be delocalized into the aromatic π-system, donating electron density to the ring. This is a positive resonance effect (+R).[2][4][8] This donation of electron density is not uniform; it specifically increases the electron density at the ortho and para positions relative to the fluorine atom.[4]

-

Methyl Group (Hyperconjugation): The methyl group does not have lone pairs to participate in traditional resonance. However, it can donate electron density through a process called hyperconjugation, which involves the overlap of the C-H σ-bonds with the ring's π-system. This is a weaker, but still significant, electron-donating effect that also enriches the ortho and para positions.[6]

The Halogen Anomaly: A Competitive Balance

For halogens, a unique situation arises where the inductive and resonance effects are in direct opposition. Crucially, for fluorine, chlorine, and bromine, the electron-withdrawing inductive effect (-I) is stronger than the electron-donating resonance effect (+R).[3][4][8] The net result is that halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than unsubstituted benzene. However, because the resonance effect directs electron density to the ortho and para positions, they are classified as ortho, para-directors .[3]

Caption: Combined directing effects in this compound.

Quantitative and Empirical Validation

While qualitative principles provide a strong framework, quantitative data from empirical measurements and computational models are essential for a complete understanding.

Hammett Substituent Constants

The Hammett equation provides a way to quantify the electronic effect of a substituent. [9][10]The substituent constant, sigma (σ), is a measure of the electron-donating or -withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. [11]

| Substituent | σ_meta (σm) | σ_para (σp) | Primary Effect |

|---|---|---|---|

| -CH₃ | -0.07 | -0.17 | Electron-Donating (+I) |

| -F | +0.34 | +0.06 | Electron-Withdrawing (-I) |

Table 1: Hammett constants for methyl and fluoro substituents. Data sourced from established literature.[9]

The data clearly quantifies the principles discussed:

-

The methyl group has negative σ values, confirming its electron-donating character.

-

Fluorine has a strongly positive σm value, reflecting its powerful -I effect. The σp value is much less positive, a direct result of the +R effect opposing the -I effect at the para position.

Spectroscopic Analysis

Spectroscopic techniques provide direct experimental evidence of the electron distribution within the molecule.

Experimental Protocol: Spectroscopic Characterization

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of this compound in ~0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [12] * IR: Use a drop of the neat liquid sample between two KBr plates to form a thin film. [12]2. Data Acquisition:

-

NMR: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.

-

IR: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. [13]3. Analysis:

-

In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons will reflect their local electron density. Carbons C4 and C6, being electronically enriched by the directing effects, are expected to be shielded (appear at a lower ppm value) compared to C5. The carbons directly attached to the fluorine atoms (C2, C3) will be significantly deshielded and appear at a high ppm value due to the strong -I effect.

-

The IR spectrum will show characteristic C-F stretching bands (typically strong, in the 1300-1000 cm⁻¹ region) and aromatic C-H and C=C stretching frequencies.

-

Caption: General workflow for spectroscopic analysis.

Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise modeling of molecular properties. [14][15]These calculations can provide a visual and quantitative picture of the electron distribution.

Methodology: Computational Analysis Workflow

-

Structure Optimization: The geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Property Calculation: Single-point energy calculations are performed on the optimized structure to determine electronic properties.

-

Analysis & Visualization:

-

Electrostatic Potential (ESP) Map: This map is generated to visualize electron-rich (red) and electron-poor (blue) regions of the molecule. For this compound, the map would show high electron density localized at the fluorine atoms and relative electron enrichment at the C4 and C6 positions of the ring.

-

Natural Bond Orbital (NBO) Analysis: This provides quantitative values for atomic charges, confirming the charge polarization predicted by inductive and resonance effects.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the most likely sites for electrophilic and nucleophilic attack, respectively.

-

Caption: Workflow for computational electronic structure analysis.

Conclusion and Outlook

The electronic landscape of this compound is a finely balanced interplay of competing forces. The weak, activating methyl group and the two strongly deactivating but ortho, para-directing fluorine atoms create a system that is less reactive than toluene but has well-defined regions of nucleophilicity, primarily at the C4 and C6 positions.

A thorough understanding, grounded in the principles of inductive and resonance effects and validated by empirical spectroscopic data and high-level computational modeling, is paramount for any scientist seeking to utilize this molecule. For drug development professionals, this knowledge enables the rational design of analogues with tailored electronic properties to optimize biological activity and ADME profiles. For synthetic chemists, it provides a predictive framework for designing reaction pathways and controlling regiochemical outcomes. This guide provides the foundational and technical knowledge necessary to approach these challenges with confidence and scientific rigor.

References

Sources

- 1. Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. Khan Academy [khanacademy.org]

- 7. du.edu.eg [du.edu.eg]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]

- 15. Computational Design of the Electronic Response for Volatile Organic Compounds Interacting with Doped Graphene Substrates [mdpi.com]

Reactivity of the methyl group in 2,3-Difluorotoluene

An In-Depth Technical Guide to the Reactivity of the Methyl Group in 2,3-Difluorotoluene

Abstract

The introduction of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal and agrochemical design, imparting profound effects on a molecule's physicochemical and pharmacological properties. This compound serves as a valuable, yet nuanced, building block in this endeavor. The reactivity of its benzylic methyl group is critically modulated by the electronic interplay of the ortho and meta fluorine substituents. This guide provides a comprehensive examination of the key transformations of this methyl group, focusing on the mechanistic underpinnings of benzylic halogenation, oxidation, and deprotonation. By synthesizing established chemical principles with detailed, field-proven protocols, this document aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in complex synthetic campaigns.

Introduction: The Unique Profile of this compound

This compound is an aromatic compound distinguished by a methyl group flanked by ortho and meta fluorine atoms. This substitution pattern creates a unique electronic environment that directly influences the reactivity of the benzylic C-H bonds. While the methyl group is typically a site for radical and oxidative transformations, the potent inductive and resonance effects of the adjacent fluorine atoms alter its reactivity profile compared to unsubstituted toluene. Understanding these electronic effects is paramount for predicting reaction outcomes and designing rational synthetic strategies. The resulting functionalized products, such as 2,3-difluorobenzyl bromide and 2,3-difluorobenzoic acid, are key intermediates in the synthesis of pharmaceuticals and other high-value materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3828-49-7 | [2][3] |

| Molecular Formula | C₇H₆F₂ | [2][3] |

| Molecular Weight | 128.12 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 119-121 °C | [2] |

| Density | 1.096 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4530 | [2] |

Governing Principles: Electronic Effects of Fluorine Substituents

The reactivity of the benzylic protons in this compound is a direct consequence of the competing electronic effects of the two fluorine atoms.

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and, to a lesser extent, from the methyl group. This C-F bond polarization enhances the acidity of the benzylic protons, making them more susceptible to deprotonation.[5][6]

-

Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atoms can be donated into the π-system of the benzene ring.[6] This +M effect increases electron density at the ortho and para positions. However, due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this resonance donation is weaker than its inductive withdrawal.[6]

In this compound, the cumulative -I effect of two fluorine atoms dominates, rendering the aromatic ring electron-deficient. This has a significant impact on the stability of intermediates formed during reactions at the methyl group. For instance, a benzylic radical or anion is stabilized by the strong inductive pull of the nearby fluorine atoms.

Caption: Inductive (-I) and Resonance (+M) effects in this compound.

Key Transformations of the Methyl Group

Benzylic Halogenation: Synthesis of 2,3-Difluorobenzyl Bromide

Benzylic halogenation, particularly bromination, is a fundamental transformation that proceeds via a free-radical chain mechanism.[7] This reaction is highly valuable as the resulting benzyl halides are versatile electrophiles for introducing the 2,3-difluorobenzyl moiety.[1] The reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) and utilizes a brominating agent like N-Bromosuccinimide (NBS) to maintain a low, constant concentration of Br₂.[8][9]

The stability of the intermediate benzylic radical is key to the reaction's success. The electron-withdrawing fluorine atoms help to stabilize the radical, facilitating its formation.

Experimental Protocol: Free-Radical Bromination

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq.).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.).

-

Solvent: Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to achieve a concentration of approx. 0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated and sustained with a standard 250W incandescent lamp placed near the flask.[7]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by succinimide floating at the surface.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2,3-difluorobenzyl bromide can be purified by vacuum distillation to yield a colorless liquid.[10]

-

Validation: Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and GC-MS. The benzylic protons (CH₂Br) should appear as a characteristic singlet in the ¹H NMR spectrum.

Caption: Experimental workflow for benzylic bromination of this compound.

Benzylic Oxidation: Synthesis of 2,3-Difluorobenzoic Acid

The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents.[11] Common reagents for this transformation include hot potassium permanganate (KMnO₄) or chromium-based oxidants like chromic acid (H₂CrO₄).[8][11] The reaction proceeds as long as at least one benzylic hydrogen is present.[8][11] The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring generally facilitates this oxidation process.[12][13]

Mechanism Insight: The oxidation likely begins with the homolytic cleavage of a benzylic C-H bond to form a benzylic radical, which is then further oxidized.[8] The halogen substituents on the ring are stable to these oxidizing conditions.[11]

Experimental Protocol: Benzylic Oxidation with KMnO₄

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq.).

-

Reagent Solution: Prepare a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq.) in a mixture of water and a small amount of pyridine or use a phase-transfer catalyst to improve solubility and reaction rate.

-

Reaction: Heat the biphasic mixture to reflux (approx. 100°C) with vigorous stirring. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.

-

Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color. The reaction may take several hours to reach completion.

-

Workup: Cool the mixture to room temperature. Add a saturated solution of sodium bisulfite (NaHSO₃) or bubble SO₂ gas through the mixture to destroy excess KMnO₄ and dissolve the MnO₂ precipitate.

-

Isolation: The aqueous solution will contain the potassium salt of 2,3-difluorobenzoic acid. Filter the solution to remove any remaining solids. Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. The 2,3-difluorobenzoic acid will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

Validation: Confirm product identity via melting point, ¹H NMR, ¹⁹F NMR, and IR spectroscopy (presence of a strong C=O and broad O-H stretch).

Benzylic Deprotonation and Functionalization

The increased acidity of the benzylic protons, due to the -I effect of the fluorine atoms, allows for deprotonation using strong bases. This generates a benzylic carbanion, a potent nucleophile that can react with various electrophiles. Recent studies have shown that bimetallic base systems can selectively deprotonate the benzylic position of fluoro-substituted toluenes for subsequent functionalization.[14]

For example, a LiN(SiMe₃)₂/Cs⁺ system has been used for the deprotonative addition of fluorotoluenes to Weinreb amides, forming 2-arylacetophenones.[14] This approach highlights the potential for C-C bond formation directly at the methyl group, a powerful strategy for molecular elaboration.

Table 2: Comparative Summary of Methyl Group Reactions

| Reaction | Reagents & Conditions | Product | Mechanistic Pathway | Key Considerations |

| Bromination | NBS, AIBN (cat.), CCl₄, reflux, light | 2,3-Difluorobenzyl bromide | Free Radical Chain | Requires radical initiation; inert atmosphere is beneficial. |

| Oxidation | KMnO₄, H₂O/Pyridine, reflux | 2,3-Difluorobenzoic acid | Radical Oxidation | Requires strong oxidizing agent and heat; workup involves handling MnO₂. |

| Deprotonation | Strong base (e.g., LiN(SiMe₃)₂/Cs⁺) | 2,3-Difluorobenzyl carbanion | Acid-Base | Requires anhydrous conditions and a strong, non-nucleophilic base. |

Conclusion and Future Outlook

The methyl group of this compound is a versatile functional handle whose reactivity is significantly influenced by its unique electronic environment. The strong inductive effect of the two fluorine atoms facilitates key transformations including radical halogenation, oxidation to the carboxylic acid, and deprotonation to form a nucleophilic benzylic anion. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage this building block in their synthetic programs.

Future advancements in this area will likely focus on transition-metal-catalyzed C-H functionalization.[15][16][17] These methods promise more direct and atom-economical ways to forge new C-C and C-heteroatom bonds at the benzylic position, further expanding the synthetic utility of this compound and its derivatives in the development of next-generation pharmaceuticals and advanced materials.

References

-

Yamazaki, S. (1999). Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. Organic Letters, 1(13), 2129–2132. Available at: [Link]

-

Wikipedia contributors. (n.d.). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-